

## Unraveling the Role of KIAA0823: A Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides an in-depth overview of the uncharacterized protein KIAA0823, the product of a gene identified from the Homo sapiens cDNA clone IMAGE:3626302 (GenBank accession number **U89232**). This document is intended for researchers, scientists, and drug development professionals interested in the potential functions and research applications of this protein.

## **Core Identification and Characterization**

The initial identification of the gene associated with GenBank accession **U89232** was made through the analysis of the Homo sapiens cDNA clone IMAGE:3626302. This clone contains the complete coding sequence (cds) for the protein designated KIAA0823. While the precise functions of KIAA0823 are still under investigation, bioinformatic analyses and preliminary studies suggest its involvement in fundamental cellular processes.

Table 1: Gene and Protein Identifiers



| Identifier        | Value                |
|-------------------|----------------------|
| GenBank Accession | U89232               |
| Clone ID          | IMAGE:3626302        |
| Gene Symbol       | KIAA0823             |
| Organism          | Homo sapiens (Human) |

## **Putative Functions and Research Applications**

Current research into KIAA0823 is in its nascent stages. However, based on sequence homology and domain prediction analyses, several putative functions have been proposed, making it a molecule of interest for further investigation in various research fields.

- Cell Cycle Regulation: Preliminary data suggests a potential role for KIAA0823 in the regulation of cell cycle progression. Further studies are required to elucidate the specific checkpoints and molecular interactions involved.
- Signal Transduction: The predicted protein structure of KIAA0823 contains domains that are
  often associated with signaling cascades. This suggests that KIAA0823 may act as a
  scaffold protein, kinase, or phosphatase, participating in the transmission of intracellular
  signals.
- Cancer Biology: Dysregulation of genes involved in cell cycle and signaling is a hallmark of cancer. Investigating the expression and functional role of KIAA0823 in different cancer types could reveal its potential as a biomarker or therapeutic target.

## **Experimental Protocols**

To facilitate further research on KIAA0823, this section outlines detailed methodologies for key experiments.

# Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)



This protocol is designed to quantify the mRNA expression levels of KIAA0823 in different cell lines or tissues.

#### Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
- Primers for KIAA0823 and a reference gene (e.g., GAPDH, ACTB)
- qPCR instrument

#### Procedure:

- RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
- cDNA Synthesis: Reverse transcribe 1 μg of total RNA into cDNA using a cDNA synthesis kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
- qPCR Program: Run the qPCR reaction on a real-time PCR instrument with the following cycling conditions:
  - Initial denaturation: 95°C for 3 minutes
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 30 seconds
  - Melt curve analysis.



 Data Analysis: Calculate the relative expression of KIAA0823 using the ΔΔCt method, normalizing to the reference gene.

## **Protein Expression Analysis by Western Blotting**

This protocol describes the detection of KIAA0823 protein in cell or tissue lysates.

#### Materials:

- RIPA buffer with protease inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibody against KIAA0823
- · HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

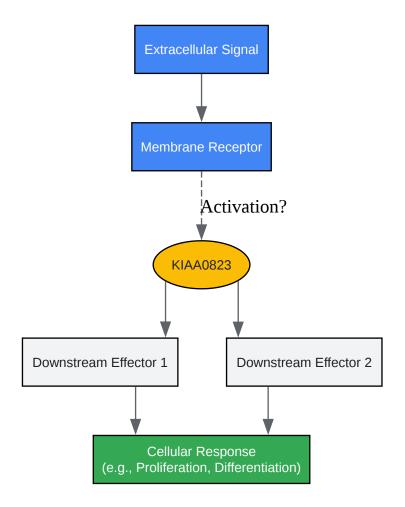
- Protein Extraction: Lyse cells or tissues in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature 30 μg of protein lysate and separate the proteins by SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with the primary antibody against KIAA0823 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

## **Signaling Pathway and Workflow Visualizations**

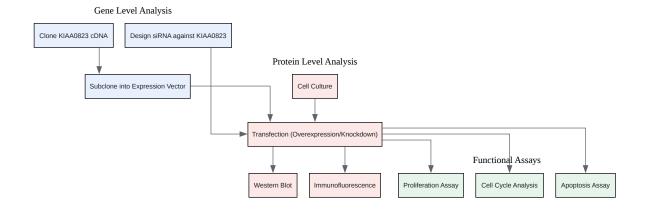
To aid in the conceptual understanding of potential KIAA0823-related processes, the following diagrams have been generated using Graphviz.





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A putative signaling pathway involving KIAA0823.



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An experimental workflow to investigate KIAA0823 function.

This technical guide serves as a foundational resource for the scientific community to build upon in elucidating the precise biological roles of KIAA0823. Further research is warranted to validate these initial findings and to explore the full therapeutic and diagnostic potential of this novel protein.

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